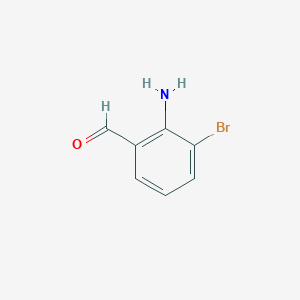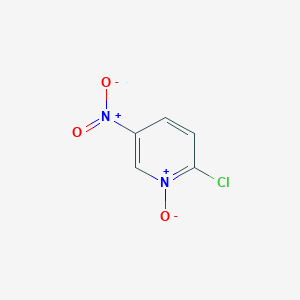
2-Chloro-5-nitro-1-oxidopyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitro-1-oxidopyridin-1-ium is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent oxidizing agent and its ability to form stable complexes with a variety of organic molecules. In
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitro-1-oxidopyridin-1-ium has been used in a variety of scientific research applications, including:
1. As an oxidizing agent in organic synthesis reactions
2. As a catalyst in the oxidation of alcohols and amines
3. As a fluorescent probe for the detection of DNA and RNA
4. As a potential therapeutic agent for the treatment of cancer and other diseases
Wirkmechanismus
The mechanism of action of 2-Chloro-5-nitro-1-oxidopyridin-1-ium is not fully understood, but it is believed to involve the transfer of electrons from the oxidizing agent to the target molecule. This transfer of electrons can result in the formation of reactive oxygen species, which can cause damage to cellular structures and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Chloro-5-nitro-1-oxidopyridin-1-ium are dependent on the specific application and concentration used. In general, this compound has been shown to have potent oxidizing properties and can cause significant damage to cellular structures. However, at lower concentrations, it may have potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-5-nitro-1-oxidopyridin-1-ium in lab experiments is its ability to act as a potent oxidizing agent, which can be useful in a variety of organic synthesis reactions. However, its potent oxidizing properties can also be a limitation, as it can cause significant damage to cellular structures and may not be suitable for certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-5-nitro-1-oxidopyridin-1-ium, including:
1. Further exploration of its potential therapeutic applications, particularly in the treatment of cancer and other diseases
2. Development of new synthesis methods to improve yield and purity
3. Investigation of its potential as a fluorescent probe for the detection of other biomolecules
4. Exploration of its potential as a catalyst in other oxidation reactions
5. Investigation of its potential as a photosensitizer in photodynamic therapy.
Conclusion
In conclusion, 2-Chloro-5-nitro-1-oxidopyridin-1-ium is a chemical compound with unique properties that make it useful in a variety of scientific research applications. Its potent oxidizing properties and ability to form stable complexes with organic molecules make it a valuable tool in organic synthesis and catalysis. However, its potential to cause damage to cellular structures must be carefully considered when using it in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Chloro-5-nitro-1-oxidopyridin-1-ium involves the reaction of 2-chloro-5-nitropyridine with a strong oxidizing agent, such as potassium permanganate or sodium dichromate. The reaction is typically carried out in an acidic solution, and the resulting product is a yellow-orange crystalline solid with a melting point of 190-192°C.
Eigenschaften
CAS-Nummer |
13198-73-7 |
|---|---|
Produktname |
2-Chloro-5-nitro-1-oxidopyridin-1-ium |
Molekularformel |
C5H3ClN2O3 |
Molekulargewicht |
174.54 g/mol |
IUPAC-Name |
2-chloro-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3H |
InChI-Schlüssel |
OWZXTKVLHZMOTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
Kanonische SMILES |
C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
Synonyme |
2-Chloro-5-nitropyridine-1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

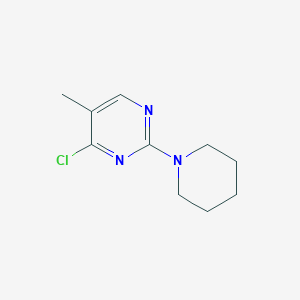


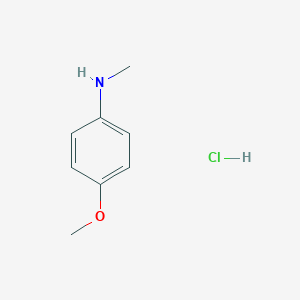
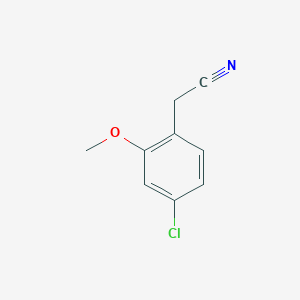
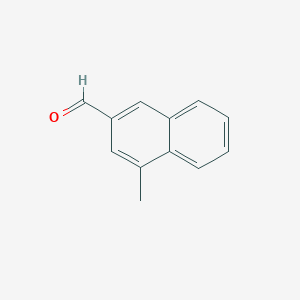


![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
